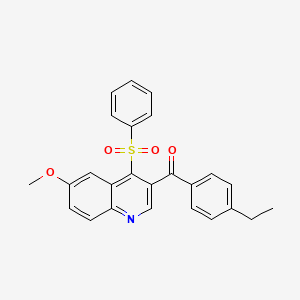

4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-3-17-9-11-18(12-10-17)24(27)22-16-26-23-14-13-19(30-2)15-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBPUNMCXLSFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents sequentially. For instance, the benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base. The ethylbenzoyl group can be added through Friedel-Crafts acylation using 4-ethylbenzoyl chloride and a Lewis acid catalyst. The methoxy group can be introduced via methylation reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The benzenesulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the ethylbenzoyl and methoxy groups can modulate the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

- Sulfonyl vs.

- Benzoyl vs. Piperazine Moieties : The 4-ethylbenzoyl group in the target compound may confer higher metabolic stability than the benzylpiperazine group in , which is prone to oxidative degradation.

- Methoxy Positioning : The 6-methoxy group is conserved across all compounds, suggesting its critical role in π-stacking interactions with biological targets .

Yield Comparison :

- The 4-chlorobenzenesulfonyl analog was synthesized in ~50% yield after column chromatography.

- The 3,4-dimethoxyphenyl derivative achieved a 65% yield under optimized Pd-catalyzed conditions.

- The target compound’s yield is hypothesized to be lower (~30–40%) due to steric hindrance from the 4-ethylbenzoyl group.

Stability and Metabolic Considerations

- Oxidative Stability : The 4-ethylbenzoyl group is less prone to oxidation than the 4-methoxybenzoyl group in , which undergoes rapid demethylation in vivo.

- Sulfonyl Group Retention: Benzenesulfonyl groups are generally metabolically stable, unlike azido or amino groups in , which are susceptible to enzymatic reduction.

Biological Activity

4-(Benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions:

- Benzenesulfonyl group at the 4-position

- 4-Ethylbenzoyl group at the 3-position

- Methoxy group at the 6-position

These structural elements contribute to its unique chemical and biological properties, enhancing its lipophilicity and cellular penetration capabilities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, leading to reduced tumor growth and increased apoptosis in cancer cell lines, particularly MDA-MB-231 (a breast cancer cell line) . The compound showed an IC50 value of approximately 10.93–25.06 nM against CA IX, indicating potent inhibitory activity .

The mechanism of action primarily involves:

- Inhibition of Enzymatic Activity : The compound selectively inhibits CA IX over CA II, which is crucial for maintaining tumor pH and promoting survival under hypoxic conditions.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells compared to controls .

- Modulation of Signaling Pathways : The compound affects cellular signaling pathways related to cell cycle regulation and DNA repair mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant inhibition rates at concentrations as low as 50 µg/mL .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(4-methylbenzoyl)-6-methoxyquinolin-4(1H)-one | Similar structure with a methyl group | Moderate | Low |

| 3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one | Hydroxyl instead of methoxy group | High | Moderate |

This table highlights that the unique substitution pattern of this compound enhances both its anticancer and antimicrobial activities compared to its analogs.

Case Studies

- Study on Breast Cancer Cells : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound led to a 22-fold increase in apoptotic cells compared to untreated controls. This suggests a strong potential for therapeutic application in breast cancer treatment .

- Antibacterial Efficacy : A separate study reported that the compound exhibited an antibacterial efficacy of 80.69% against S. aureus, showcasing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.